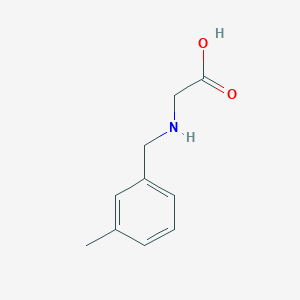

(3-Methyl-benzylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(3-methylphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-3-2-4-9(5-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUVYXVOSVNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308782 | |

| Record name | (3-Methyl-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501653-60-7 | |

| Record name | (3-Methyl-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Route

The predominant and widely reported method for synthesizing this compound involves the nucleophilic substitution reaction between 3-methylbenzylamine and chloroacetic acid under basic aqueous conditions. The key steps are as follows:

- Dissolution : 3-Methylbenzylamine is dissolved in water.

- Addition : Chloroacetic acid is added to the solution.

- pH Adjustment : Sodium hydroxide is introduced to maintain a basic environment, facilitating the nucleophilic attack.

- Reaction : The mixture is stirred at room temperature for several hours, allowing the amine to displace the chlorine atom on chloroacetic acid.

- Acidification : The reaction mixture is acidified to precipitate the product.

- Purification : The crude product is filtered and purified, typically by recrystallization.

This method is straightforward, scalable, and yields the desired compound efficiently.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Methylbenzylamine in water | Solvent and reactant dissolution |

| 2 | Addition of chloroacetic acid | Electrophilic substrate |

| 3 | Sodium hydroxide (NaOH) | Maintain basic pH for nucleophilic substitution |

| 4 | Stirring at room temperature (several hours) | Reaction progression |

| 5 | Acidification (e.g., with HCl) | Precipitation of product |

| 6 | Filtration and recrystallization | Purification |

This classical route is documented in chemical supply and research literature as the standard synthetic approach.

Industrial Scale Considerations

For industrial production, the same synthetic principle is applied but optimized for scale, efficiency, and environmental considerations:

- Continuous flow reactors are employed to improve reaction control and throughput.

- Automated systems manage reagent addition and pH control.

- Solvent recovery and recycling reduce waste and costs.

- Reaction conditions such as temperature, concentration, and stirring speed are optimized to maximize yield and purity.

- Post-reaction purification may involve crystallization, filtration, and drying under controlled conditions.

These adaptations ensure economic viability and compliance with environmental regulations.

Reaction Mechanism Analysis

The key reaction mechanism in the preparation of this compound is a nucleophilic substitution (S_N2) where the nucleophilic amine attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

- The lone pair on the nitrogen of 3-methylbenzylamine attacks the electrophilic methylene carbon adjacent to the chlorine atom in chloroacetic acid.

- The C–Cl bond breaks, releasing chloride ion.

- The product, this compound, forms with the amine group bonded to the acetic acid moiety.

The basic conditions (NaOH) deprotonate the amine to enhance nucleophilicity and neutralize the released HCl, driving the reaction forward.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 3-Methylbenzylamine, Chloroacetic acid | Molar ratio usually 1:1 or slight excess of chloroacetic acid |

| Solvent | Water | Aqueous medium preferred |

| Base | Sodium hydroxide (NaOH) | Maintains pH ~8-10 |

| Temperature | Room temperature (20–25 °C) | Mild conditions to avoid side reactions |

| Reaction time | 4–6 hours | Sufficient for completion |

| Work-up | Acidification with HCl to pH ~2-3 | Precipitates product |

| Purification | Recrystallization from water or ethanol | Yields pure compound |

| Yield | Typically 70–85% | Depends on scale and purity |

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methylbenzylamine-derived carboxylic acids or ketones.

Reduction: Formation of 3-methylbenzyl alcohol or 3-methylbenzylamine.

Substitution: Formation of various substituted benzylamino derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Engaged in various chemical reactions such as oxidation, reduction, and substitution.

-

Biology :

- Investigated for potential biological activities, including enzyme interactions and receptor binding.

- Studies suggest it may have antibacterial properties and could inhibit specific enzymes involved in metabolic pathways.

-

Medicine :

- Explored for therapeutic effects, particularly as a precursor for drug development targeting various diseases.

- Promising results in studies focusing on its interactions with biological targets could lead to new drug candidates.

-

Industry :

- Utilized in producing specialty chemicals and materials, contributing to advancements in chemical processes.

Case Studies

- Antibacterial Studies : Research indicated that derivatives of (3-Methyl-benzylamino)-acetic acid exhibited promising antibacterial activities against E. coli, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction Studies : Compounds similar to this compound have shown inhibitory effects on protein tyrosine phosphatases, which are crucial in cellular signaling pathways, indicating that this compound may interact with similar molecular targets.

Mechanism of Action

The mechanism of action of (3-Methyl-benzylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of (3-Methyl-benzylamino)-acetic acid, highlighting substituent variations and their implications:

Physicochemical and Functional Differences

- In contrast, the methyl group in this compound increases hydrophobicity, reducing aqueous solubility. The hydrochloride salt of (dimethylamino)(3-methylphenyl)acetic acid improves solubility in polar solvents compared to the free base form .

- Methoxy groups (e.g., in [(3-Methoxy-benzyl)-methyl-amino]-acetic acid) donate electron density via resonance, altering electronic distribution and possibly modulating receptor binding .

- Biological Activity: Substituted benzylamino acetic acids, such as those with hydroxy or methoxy groups, are often investigated for antimicrobial or anti-inflammatory properties . The acetamide derivative N-(3-Methoxybenzoyl)glycine may exhibit improved metabolic stability compared to carboxylic acid derivatives due to reduced susceptibility to esterase activity .

Biological Activity

(3-Methyl-benzylamino)-acetic acid is an organic compound characterized by a benzylamino group attached to an acetic acid moiety, with a methyl group at the third position of the benzene ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3-methylbenzylamine with chloroacetic acid under basic conditions, using sodium hydroxide as the base. The general reaction scheme is as follows:

- Dissolve 3-methylbenzylamine in water.

- Add chloroacetic acid to the solution.

- Adjust the pH to basic using sodium hydroxide.

- Stir the reaction mixture at room temperature for several hours.

- Acidify the reaction mixture to precipitate the product.

- Filter and purify the product by recrystallization.

This compound is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, highlighting its significance in chemical research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and modulation of these targets can lead to various biological effects, making it a candidate for further pharmacological studies.

Case Studies

- Antibacterial Studies : In a study focusing on fragment-based inhibitors, derivatives similar to this compound were tested for their minimal inhibitory concentrations (MIC) against E. coli. The results indicated promising antibacterial activities, suggesting that further exploration of this compound could yield significant findings .

- Enzyme Interaction Studies : Research has shown that compounds with a similar benzylamino structure can inhibit various enzymes involved in metabolic pathways. For example, derivatives have been studied for their ability to inhibit protein tyrosine phosphatases, which play a critical role in cellular signaling pathways . This indicates that this compound may also interact with similar targets.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antibacterial activity |

| Benzylamino-acetic acid | Lacks methyl group at third position | Limited activity reported |

| (4-Methyl-benzylamino)-acetic acid | Methyl group at fourth position | Varies in activity compared to 3-position |

The presence of the methyl group at the third position on the benzene ring distinguishes this compound from other similar compounds, potentially influencing its reactivity and biological activity .

Research Findings

Current research emphasizes the need for more detailed studies on this compound to fully understand its biological activities and therapeutic potential. Investigations into its pharmacokinetics, toxicity, and specific interactions with biological targets are essential for assessing its viability as a drug candidate.

Future Directions

- Pharmacological Studies : There is a need for comprehensive in vitro and in vivo studies to evaluate the pharmacological properties of this compound.

- Structure-Activity Relationship Analysis : Further research should focus on elucidating the structure-activity relationships to optimize its efficacy and safety profile.

- Clinical Trials : If preliminary studies demonstrate significant biological activity, advancing towards clinical trials could provide insights into its therapeutic applications.

Q & A

Basic: What are the foundational methods for synthesizing (3-Methyl-benzylamino)-acetic acid, and how can reaction conditions influence yield?

Answer:

The synthesis typically involves coupling 3-methylbenzylamine with a haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions. Key parameters include:

- pH control : Maintaining alkaline conditions (pH 8–10) using sodium bicarbonate or triethylamine to deprotonate the amine and facilitate nucleophilic substitution .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and byproduct formation.

Yields can be optimized via recrystallization using ethanol/water mixtures, achieving >85% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:2) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar 2-(3-hydroxybenzylamino)acetic acid .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.8 ppm (CH₂COO⁻), δ 4.2 ppm (N–CH₂–C), and aromatic protons at δ 6.9–7.3 ppm. ¹³C NMR confirms carbonyl (δ 172 ppm) and aromatic carbons .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 194.1 (calculated: 194.08) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>95%) with UV detection at 254 nm .

Advanced: How does this compound interact with metabolic enzymes, and what assays quantify these interactions?

Answer:

The compound may act as a substrate or inhibitor for enzymes like phenylacetate-CoA ligase , which conjugates aromatic acids to CoA. Key assays include:

- Enzyme kinetics : Measure Kₘ and V_max using spectrophotometric monitoring of CoA-thioester formation at 412 nm .

- Inhibition studies : Competitive inhibition can be tested via Lineweaver-Burk plots with varying substrate (phenylacetate) and inhibitor concentrations .

- Cellular uptake assays : Use radiolabeled [¹⁴C]-acetic acid derivatives in astrocyte or hepatocyte cultures to track intracellular accumulation, adjusting pH (6.5–7.4) to mimic physiological conditions .

Advanced: How can researchers resolve contradictions in reported biochemical activities of this compound?

Answer:

Discrepancies in activity (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from:

- Concentration-dependent effects : Perform dose-response curves (0.1–100 µM) in cell models (e.g., RAW 264.7 macrophages) using TNF-α/IL-6 ELISAs .

- Assay interference : Test for false positives via counter-screens (e.g., LDH cytotoxicity assays) and confirm target engagement with SPR or ITC binding studies .

- Species specificity : Compare rodent vs. human enzyme isoforms (e.g., recombinant CYP450 3A4 vs. 3A5) using microsomal stability assays .

Methodological: What strategies ensure accurate quantification of this compound in biological matrices?

Answer:

- Sample preparation : Deproteinize serum/plasma with acetonitrile (1:2 v/v) and extract using SPE cartridges (C18, preconditioned with methanol) .

- Chromatography : UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Retention time: ~3.2 min .

- Detection : MRM transitions m/z 194.1 → 134.0 (CE 20 eV) on a triple quadrupole MS, with d₅-isotope internal standards for normalization .

- Validation : Assess linearity (0.1–50 µg/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines .

Advanced: How do structural modifications (e.g., methyl vs. halogen substituents) alter the physicochemical properties of this compound?

Answer:

- LogP : Introducing halogens (e.g., Cl at the 4-position) increases hydrophobicity (ΔLogP +0.5), measured via shake-flask method .

- Solubility : Methyl groups reduce aqueous solubility (from 12 mg/mL to 5 mg/mL at pH 7.4), quantified by nephelometry .

- pKa : The amino group pKa shifts from 8.9 (unsubstituted) to 8.3 with electron-withdrawing substituents, determined via potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.